(2-Nitro-6-phenoxyphenyl)amine
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Overview
Description
(2-Nitro-6-phenoxyphenyl)amine is an organic compound with the molecular formula C12H10N2O3. It is characterized by the presence of a nitro group (-NO2) and a phenoxy group (-OC6H5) attached to an aniline backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitro-6-phenoxyphenyl)amine typically involves the nitration of 2-phenoxyaniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the product .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (Cl2, Br2) or sulfonating agents (SO3/H2SO4).
Major Products Formed:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of 2-amino-6-phenoxyaniline.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2-Nitro-6-phenoxyphenyl)amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Nitro-6-phenoxyphenyl)amine involves its interaction with molecular targets through its nitro and phenoxy groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the phenoxy group can participate in various binding interactions . These interactions can modulate biological pathways and exert specific effects depending on the context .
Comparison with Similar Compounds
2-Nitroaniline: Similar in structure but lacks the phenoxy group.
4-Nitroaniline: Similar nitro group but different substitution pattern.
2-Phenoxyaniline: Similar phenoxy group but lacks the nitro group.
Uniqueness: (2-Nitro-6-phenoxyphenyl)amine is unique due to the presence of both nitro and phenoxy groups on the same aromatic ring, which imparts distinct chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
2-nitro-6-phenoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-12-10(14(15)16)7-4-8-11(12)17-9-5-2-1-3-6-9/h1-8H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEIMNHONUTSLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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